molecular formula C22H23N3O4 B2754388 3-Benzyl-8-(2-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021040-01-6

3-Benzyl-8-(2-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B2754388
CAS RN: 1021040-01-6
M. Wt: 393.443
InChI Key: RVZZJRHPMMKYCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a derivative of 1,3-diazaspiro[4.5]decane-2,4-dione . It has a benzyl group attached at the 3rd position and a 2-methoxybenzoyl group attached at the 8th position .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione, a key intermediate in the synthesis of spirotetramat, was synthesized by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It has a spiro[4.5]decane core, which is a bicyclic structure with one atom common to both rings. The 1,3,8-triazaspiro indicates the presence of three nitrogen atoms in the structure .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include catalytic hydrogenation, oxidation, Bucherer–Bergs reaction, hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .

Scientific Research Applications

Anticonvulsant Activity

Research on N-benzyl derivatives of azaspiro decane diones, which share structural similarities with 3-Benzyl-8-(2-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, has demonstrated their potential in anticonvulsant applications. These studies highlight the significance of fluorinated and trifluoromethyl substituents in enhancing anticonvulsant activity. The crystallographic and molecular electrostatic potential analyses of these compounds provide insights into their active conformations and mechanisms of action (Obniska et al., 2006).

Corrosion Inhibition

In the field of materials science, derivatives similar to 3-Benzyl-8-(2-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione have been studied for their corrosion inhibition properties. The research focuses on their effectiveness as environmentally friendly corrosion inhibitors for mild steel in acidic conditions. The adsorption of these inhibitors on the metal surface, their interaction with the material, and the theoretical backing through quantum chemical studies and molecular dynamics simulations underline their potential in corrosion protection (Chafiq et al., 2020).

Future Directions

The future directions for this compound could involve optimizing the synthesis process, exploring its potential applications, and studying its biological activity. For instance, spirotetramat, a related compound, has been used as an insecticide and has shown good efficacy and safety for crops .

properties

IUPAC Name

3-benzyl-8-(2-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-29-18-10-6-5-9-17(18)19(26)24-13-11-22(12-14-24)20(27)25(21(28)23-22)15-16-7-3-2-4-8-16/h2-10H,11-15H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZZJRHPMMKYCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-8-(2-methoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

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